Actinidiolide - 17063-17-1

Actinidiolide

Catalog Number: EVT-1516021
CAS Number: 17063-17-1
Molecular Formula: C18H18O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Actinidiolide is a naturally occurring compound classified as a lactone, specifically a cyclic ester. It is derived from various plant sources, particularly from the Actinidia species, which include kiwifruit. The compound is known for its unique flavor profile and potential applications in the food and fragrance industries. Actinidiolide has attracted attention due to its structural characteristics and biological activities, which warrant further investigation.

Source

Actinidiolide is primarily isolated from the fruit and leaves of the Actinidia genus, particularly Actinidia chinensis (kiwifruit) and other related species. Its presence has been noted in various natural products, contributing to the aroma and flavor of these fruits. The compound can also be synthesized in the laboratory through various chemical methods, which allows for its study and application in different fields.

Classification

Actinidiolide belongs to the class of compounds known as lactones, which are cyclic esters formed from the condensation of hydroxy acids. It is structurally related to other flavor compounds such as dihydroactinidiolide and loliolide, sharing similar biosynthetic pathways.

Synthesis Analysis

The synthesis of actinidiolide can be achieved through several methods, including both chemical synthesis and enzymatic approaches.

Methods

  1. Chemical Synthesis: Traditional synthetic routes often involve multiple steps, starting from simpler organic compounds such as ionones. For instance, actinidiolide can be synthesized from β-ionone through a series of transformations including esterification and cyclization reactions .
  2. Enzymatic Synthesis: Recent advances have shown that enzymatic methods can provide more efficient and selective pathways to synthesize actinidiolide. Enzymes such as lipases have been employed to catalyze specific reactions that lead to the formation of this lactone with high stereoselectivity .

Technical Details

The synthesis typically involves:

  • Starting Materials: Common precursors include ionones or other terpenoid derivatives.
  • Reagents: Catalysts such as lipases or Lewis acids may be used to facilitate reactions.
  • Conditions: Reactions are often performed under controlled temperatures and pH levels to optimize yields.
Molecular Structure Analysis

Actinidiolide has a unique molecular structure characterized by its cyclic lactone form.

Structure

  • Molecular Formula: C₁₃H₁₈O₃
  • Molecular Weight: 226.28 g/mol
  • Structural Features: The compound features a five-membered lactone ring, which contributes to its stability and flavor properties.

Data

The three-dimensional structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revealing details about its stereochemistry and conformation.

Chemical Reactions Analysis

Actinidiolide undergoes various chemical reactions that are relevant for its functional applications.

Reactions

  1. Hydrolysis: Actinidiolide can be hydrolyzed back into its constituent acids under acidic or basic conditions.
  2. Reduction: The compound can undergo reduction reactions to yield dihydroactinidiolide, which has different sensory properties.
  3. Esterification: It can react with alcohols to form esters, which may enhance its flavor profile in food applications.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes efficiently.

Mechanism of Action

The mechanism of action for actinidiolide primarily relates to its sensory properties in food and fragrance applications.

Process

Actinidiolide interacts with olfactory receptors in humans, contributing to the perception of fruity aromas. Its cyclic structure allows it to bind effectively with these receptors, eliciting specific sensory responses.

Data

Studies have shown that actinidiolide's sensory impact is comparable to other well-known flavor compounds, making it a candidate for use in flavor enhancement in various products.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of actinidiolide is crucial for its application in food science and chemistry.

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Odor: Characteristic fruity aroma.
  • Boiling Point: Approximately 220 °C at atmospheric pressure.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Reacts with nucleophiles during hydrolysis or esterification processes.
Applications

Actinidiolide has several scientific uses across different fields:

  1. Flavoring Agent: Widely used in the food industry for enhancing flavors in products like beverages, candies, and baked goods.
  2. Fragrance Component: Employed in perfumes and cosmetics due to its pleasant aroma.
  3. Research Tool: Studied for its potential health benefits and biological activities, including antioxidant properties.
Introduction to Actinidiolide

Actinidiolide (C₁₁H₁₄O₂) is a low-molecular-weight terpenoid derivative (178.23 g/mol) classified as a bicyclic norisoprenoid lactone [5]. This compound exemplifies the structural diversity of plant secondary metabolites, characterized by a fused furanone ring system (4,4,7a-trimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2(6H)-one) [5] [10]. Its discovery emerged from investigations into plant volatiles and aroma compounds, revealing roles extending beyond sensory properties to include ecological signaling functions. The compound’s stability and volatility contribute to its dual roles in plant-environment interactions and organoleptic profiles, particularly in Viticulture.

Historical Discovery and Early Research

The identification of actinidiolide traces to phytochemical studies of Vitis vinifera (grape) varieties in the 1980s. Researchers analyzing steam distillates of Muscat of Alexandria, Chardonnay, and Doradillo grape juices first characterized actinidiolide as a component contributing to varietal wine aromas [3]. Its structural elucidation revealed two major stereoisomers (tentatively assigned trans-dihydrofuran configurations) commonly present in wines and brandies [3]. Concurrently, actinidiolide was identified as a feline attractant in independent chemical ecology studies, highlighting its behavioral effects on mammals [5]. Early synthetic efforts, such as Rubottom’s total synthesis, confirmed its bicyclic lactone structure and enabled the production of standards for biological testing [10]. These foundational studies positioned actinidiolide as a molecule of interest in both flavor chemistry and chemical ecology.

Structural Classification: Lactones and Norisoprenoids

Actinidiolide belongs to two overlapping structural classes with distinct biochemical origins:

  • Norisoprenoids: Formed through the oxidative cleavage of C₄₀ carotenoids (e.g., β-carotene, lutein) via enzymatic or photochemical pathways. This degradation yields C₁₃ fragments like actinidiolide, which retain carbonyl functionalities critical for aroma perception. Norisoprenoids are characterized by the loss of isoprene units from parent terpenoids [6] [8].
  • Lactones: Contain an ester ring (cyclic ester) formed via intramolecular condensation of hydroxy-carboxylic acid precursors. Actinidiolide’s γ-lactone ring confers stability and influences its hydrogen-bonding capacity [5] [10].

Table 1: Key Structural Features of Actinidiolide

PropertyDescription
Molecular FormulaC₁₁H₁₄O₂
Molar Mass178.23 g/mol
IUPAC Name4,4,7a-Trimethyl-5,7a-dihydro-1-benzofuran-2(4H)-one
Ring SystemFused bicyclic structure: dihydrofuranone + cyclohexene
Functional Groupsγ-lactone, olefin
Isoprenoid OriginC₁₃-norisoprenoid (degraded carotenoid)

Biogenetically, actinidiolide arises from carotenoid precursors via dioxygenase enzymes (e.g., VvCCD1 or VvCCD4 in grapes) that cleave C9–C10 or C9'–C10' bonds. This places it within the norisoprenoid family alongside sensorially important compounds like β-damascenone and β-ionone [6] [8]. Its lactone ring likely forms spontaneously from oxidized norisoprenoid precursors under physiological conditions.

Biological Significance in Plant-Environment Interactions

Actinidiolide serves multiple ecological functions mediated by its volatility and bioactivity:

Allelochemical and Defense Roles

As an allelochemical, actinidiolide influences plant-microbe and plant-plant interactions:

  • Microbial modulation: Actinidiolide-producing plants influence rhizosphere microbial communities. Streptomyces spp. and other Actinobacteria—known for promoting plant growth and stress resistance—respond to norisoprenoid signals, potentially including actinidiolide [9]. These bacteria enhance nutrient uptake, produce antifungal compounds, and induce systemic resistance against pathogens (e.g., Streptomyces internecica suppressing yam anthracnose) [9].
  • Herbivore deterrence/attraction: While specific studies on actinidiolide are limited, structurally related norisoprenoids deter herbivores or attract predators. Paradoxically, actinidiolide acts as a feline attractant, suggesting species-specific behavioral effects [5].
  • Allelopathic inhibition: Through root exudates or volatiles, actinidiolide may suppress competing plant growth by disrupting photosynthesis or respiration, consistent with other terpenoid lactones [4].

Table 2: Actinidiolide in Plant-Associated Systems

ContextFunction/AssociationReference
Vitis vinifera (Grapes)Accumulates in Muscat varieties; influenced by vintage/climate; contributes to wine aroma [3] [6]
ActinobacteriaPotential signaling molecule in rhizosphere; enhances plant stress tolerance [9]
AllelopathyModulates biochemical processes in competing plants (e.g., photosynthesis inhibition) [4]

Contribution to Plant Aroma and Flavor

In Vitis vinifera, actinidiolide accumulation exhibits genotype-dependent patterns:

  • Varietal differences: Muscat varieties (e.g., Muscat blanc à Petit grain, Muscat à petits grains rouges) show significantly higher norisoprenoid levels than Gewürztraminer or neutral cultivars [6]. This correlates with expression of carotenoid cleavage genes (VvCCD1, VvCCD4a/b) and single-nucleotide polymorphisms (SNPs) affecting their activity [6].
  • Environmental modulation: Sunlight exposure increases carotenoid synthesis, leading to higher actinidiolide precursors. Vintage differences (e.g., 2010 vs. 2011) alter total soluble solids and norisoprenoid profiles in grapes, with warmer years favoring accumulation [6].
  • Organoleptic impact: Though less potent than β-damascenone, actinidiolide contributes floral, fruity nuances to wines. It occurs both as a free compound and glycosidically bound precursor, with hydrolysis during fermentation or aging releasing volatile forms [3] [8].

Signaling in Symbiotic Relationships

Actinidiolide may function as a semiochemical in tripartite plant-microbe interactions:

  • Plant-Actinobacteria communication: Volatiles like actinidiolide potentially recruit antibiotic-producing Streptomyces to the rhizosphere, enhancing disease resistance [9].
  • Induced systemic resistance: Norisoprenoids prime jasmonate/ethylene defense pathways, as demonstrated by Streptomyces-induced drought tolerance in Camellia oleifera via peroxidase activation and osmoregulation [9].

Properties

CAS Number

17063-17-1

Product Name

Actinidiolide

Molecular Formula

C18H18O3

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